4'-Ethyl-4-dimethylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethyl-4-dimethylaminoazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and photoswitching properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the formation of the desired azo compound .
Industrial Production Methods: Industrial production of 4’-Ethyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Ethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite to convert the azo group to amines.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions.
Reduction: Sodium dithionite, acidic or basic conditions.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Functionalized azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Ethyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 4’-Ethyl-4-dimethylaminoazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This process is initiated by the absorption of light, leading to a change in the molecular geometry and electronic distribution. The trans form is more stable, while the cis form is metastable and can revert to the trans form upon thermal relaxation .
Vergleich Mit ähnlichen Verbindungen
- 4-Dimethylaminobenzoic acid ethyl ester
- N,N-Dimethylaniline
- 4-Nitro-4’-dimethylaminoazobenzene
Comparison: 4’-Ethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to 4-Dimethylaminobenzoic acid ethyl ester, it has enhanced photoswitching capabilities. Unlike N,N-Dimethylaniline, it exhibits significant color changes upon photoisomerization. Compared to 4-Nitro-4’-dimethylaminoazobenzene, it has a different electronic distribution, affecting its reactivity and applications .
Eigenschaften
CAS-Nummer |
25548-38-3 |
---|---|
Molekularformel |
C16H19N3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
DGQBCKAZUSBZND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.